7-(4-methoxyphenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
The compound 7-(4-methoxyphenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo[2,3-d]pyrimidine derivative characterized by:
- A 4-methoxyphenyl group at position 5.
- A phenyl substituent at position 5.
- A 3-methoxypropylamine moiety at position 4.
This scaffold is associated with diverse biological activities, including antitumor and kinase inhibition, as seen in structurally related compounds . The methoxy groups and alkyl chain in the N4-substituent may enhance solubility and metabolic stability compared to purely aromatic analogs .
Properties
IUPAC Name |
7-(4-methoxyphenyl)-N-(3-methoxypropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-28-14-6-13-24-22-21-20(17-7-4-3-5-8-17)15-27(23(21)26-16-25-22)18-9-11-19(29-2)12-10-18/h3-5,7-12,15-16H,6,13-14H2,1-2H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXVZHMQCOWRIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C2C(=CN(C2=NC=N1)C3=CC=C(C=C3)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit bruton’s tyrosine kinase (btk), which plays a crucial role in B-cell signalling and contributes to the pathogenesis of rheumatoid arthritis.
Biochemical Pathways
If it indeed targets btk as suggested, it would affect the b-cell receptor signaling pathway, which plays a crucial role in the survival and proliferation of b-cells.
Pharmacokinetics
Similar compounds have been reported to have good traditional drug-like properties, suggesting that this compound may also have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Biological Activity
The compound 7-(4-methoxyphenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and drug development. This article aims to explore the biological activity of this compound, summarizing findings from various studies, including structure-activity relationships, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H21N3O2
- Molecular Weight : 313.38 g/mol
- IUPAC Name : this compound
This compound features a pyrrolopyrimidine core with methoxy and phenyl substituents that may influence its biological activity.
Anticancer Properties
Recent studies have indicated that pyrrolopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the activity of specific tyrosine kinases involved in tumor survival and chemoresistance.
- Mechanism of Action : The compound acts as an inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, which are implicated in cancer cell survival. Inhibitors targeting these kinases have demonstrated potential in reducing tumor growth and enhancing sensitivity to chemotherapy .
- IC50 Values : In related studies, compounds with similar structures exhibited IC50 values in the nanomolar range against various cancer cell lines, indicating potent inhibitory effects on cancer cell proliferation. For example, a representative compound showed IC50 values of 2 nM for Mer and 16 nM for Axl .
Anti-inflammatory Activity
Pyrrolopyrimidine derivatives have also been investigated for their anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert anti-inflammatory actions.
- Inhibition Studies : Experimental results demonstrated that certain derivatives exhibited significant COX-2 inhibition with IC50 values comparable to established anti-inflammatory drugs such as celecoxib .
- In Vivo Efficacy : In animal models, these compounds showed efficacy in reducing inflammation induced by carrageenan and cotton pellet granuloma assays, suggesting their potential utility in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolopyrimidine derivatives. Key findings include:
- Substituent Effects : The presence of electron-donating groups such as methoxy significantly enhances the activity against both tyrosine kinases and COX enzymes.
- Core Structure Importance : Modifications to the pyrrolopyrimidine core can lead to varied biological profiles; thus, systematic exploration of structural modifications is essential for drug development.
Data Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Molecular Properties
The table below compares the target compound with key analogs, emphasizing substituent-driven differences:
†Calculated based on molecular formula.
Key Research Findings
a) Role of Methoxy Substituents
- The 4-methoxyphenyl group at position 7 (shared with and the target compound) is associated with tubulin binding and microtubule disruption, a mechanism critical in antitumor activity .
- The 3-methoxypropyl group at N4 in the target compound may enhance water solubility compared to aromatic substituents (e.g., 4-methylphenyl in ), reducing reliance on P-glycoprotein efflux pumps, a common resistance mechanism .
b) Impact of N4-Substituents
- Aromatic N4-substituents (e.g., 4-methylphenyl in -methoxyphenyl in ) often improve binding affinity but may limit solubility. In contrast, alkyl ethers like 3-methoxypropyl could balance lipophilicity and solubility .
- Compound 6 (), with a simple 4-methoxyphenyl at N4, showed moderate kinase inhibition, suggesting that bulkier substituents (e.g., 3-methoxypropyl) might alter target selectivity .
c) Antitumor Activity and Resistance
- Compounds with 5-phenyl and 7-aryl substitutions (e.g., ) exhibit nanomolar GI50 values in cancer cell lines, overcoming βIII-tubulin and P-glycoprotein-mediated resistance .
Q & A
Q. What are the optimal synthetic routes for preparing 7-(4-methoxyphenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with halogenated pyrimidine precursors. For example, coupling a 4-chloro-pyrrolo[2,3-d]pyrimidine core with substituted aryl/alkyl amines under reflux conditions in polar aprotic solvents (e.g., DMF or dichloromethane) using triethylamine as a base. Key steps include:
- Step 1 : Nucleophilic substitution at the C4 position of the pyrimidine core with 3-methoxypropylamine .
- Step 2 : Suzuki-Miyaura coupling to introduce the 4-methoxyphenyl and phenyl groups at the C7 and C5 positions, respectively, using palladium catalysts .
Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/DMF) ensures high yields (>60%) and purity (>95% by HPLC).
Q. How can the compound’s structure be validated experimentally?
- Methodological Answer : Structural confirmation requires a combination of:
- X-ray crystallography : Resolve the 3D arrangement using SHELX programs (e.g., SHELXL for refinement) to analyze bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds between methoxy groups and pyrrolo N-H) .
- NMR spectroscopy : Assign peaks using ¹H/¹³C NMR (e.g., δ ~8.0–8.5 ppm for pyrrolo protons, δ ~3.7–3.8 ppm for methoxy groups) .
- HRMS : Confirm molecular weight (calculated for C₂₄H₂₅N₅O₂: 427.1992 g/mol) .
Q. What preliminary biological activities have been reported for related pyrrolo[2,3-d]pyrimidine derivatives?
- Methodological Answer : Analogous compounds exhibit kinase inhibition (e.g., JAK1/2) or antitubulin activity. For example:
- Kinase inhibition : (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile showed JAK1 selectivity (IC₅₀ = 8.5 nM) via ATP-binding site interactions .
- Antitubulin activity : 7-Benzyl-N-substituted pyrrolo[2,3-d]pyrimidines disrupt microtubule polymerization (IC₅₀ < 1 µM) .
Standard assays include: - Kinase inhibition : Fluorescence polarization assays with recombinant kinases.
- Antiproliferative activity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?
- Methodological Answer : Focus on substituent modifications to enhance potency and selectivity:
- C7 position : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., CF₃) to improve kinase binding .
- N-substituent (3-methoxypropyl) : Introduce chiral centers (e.g., (R)- or (S)-configurations) to evaluate stereochemical effects on target engagement .
Use molecular docking (e.g., AutoDock Vina) with crystallized kinase structures (PDB: 4U5J for JAK2) to predict binding modes. Validate via mutagenesis (e.g., K908E mutation in JAK2 to test hydrogen bonding) .
Q. What crystallographic challenges arise during refinement of this compound’s structure?
- Methodological Answer : Common issues include:
- Disorder in methoxy groups : Resolve using SHELXL’s PART instruction and isotropic displacement parameter constraints .
- Twinned crystals : Apply TwinLaw matrices (e.g., -h, -k, l) in SHELXL for data integration .
- Hydrogen bonding networks : Analyze via Mercury software to identify key interactions (e.g., N–H⋯O between pyrrolo NH and methoxy O) .
Q. How can contradictory biological data across studies be reconciled?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values) may stem from:
- Assay conditions : Standardize ATP concentrations (e.g., 10 µM vs. 100 µM) in kinase assays .
- Cell line heterogeneity : Use isogenic cell lines (e.g., CRISPR-edited JAK1/2 knockouts) to isolate target effects .
- Compound stability : Perform LC-MS stability tests in assay buffers (pH 7.4, 37°C) to rule out degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
